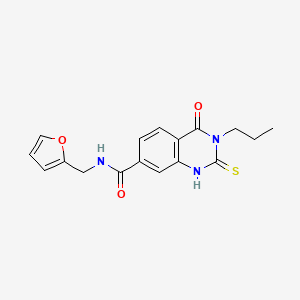

N-(呋喃-2-基甲基)-4-氧代-3-丙基-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

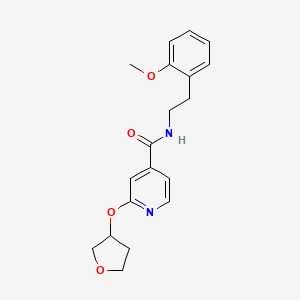

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . They are important in medicinal chemistry due to their presence in several pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring system of the quinazoline, along with the attached furan ring and propyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic substitution, reduction, and ring-opening reactions . The furan ring is also reactive and can undergo reactions such as oxidation and halogenation .科学研究应用

合成和化学性质

研究人员已经开发了合成相关呋喃和喹唑啉衍生物的方法,突出了它们作为进一步化学转化的中间体的潜力。例如,2-(呋喃-2-基)噻唑并[5,4-f]喹啉的合成涉及喹啉-6-胺与呋喃-2-羰基氯偶联,然后用 P2S5 处理并氧化以获得目标化合物。然后将该化合物进行各种亲电取代反应,展示了其作为化学模块的通用性 (El’chaninov & Aleksandrov, 2017)。类似的方法已被用于合成相关化合物,例如 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑和 2-(呋喃-2-基)噻唑并[4,5-f]喹啉,强调了呋喃衍生物在有机合成和新材料开发中的潜力 (Aleksandrov & El’chaninov, 2017)。

光催化应用

呋喃-2-甲醛已作为 C1 构建模块用于通过无配体光催化 C-C 键断裂绿色合成生物活性喹唑啉-4(3H)-酮。该过程不需要保护羟基、羧基、酰胺或仲氨基等官能团,表明该方法的效率和环境友好性 (Yu 等人,2018 年)。

生物活性

一些呋喃衍生物已被评估为 NQO2(NRH:醌氧化还原酶 2)的抑制剂,NQO2 是癌症化疗和疟疾治疗中备受关注的酶。虽然探索了呋喃环和脒基的修饰以提高溶解度和降低碱性,但原始的呋喃脒表现出有效的抑制作用,表明呋喃部分在生物活性中的重要性 (Alnabulsi 等人,2018 年)。

热物理检测

研究还关注呋喃衍生物的热物理性质,例如它们与十二烷基硫酸钠 (SDS) 的相互作用,这会影响 SDS 的自聚集行为。这项研究提供了对这些化合物的物理化学性质及其在材料科学和配方化学中的潜在应用的见解 (Bhardwaj 等人,2013 年)。

作用机制

Target of Action

The compound, also known as N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, primarily targets the kidneys . It acts as a potent loop diuretic, influencing the function of the kidneys to increase water loss from the body .

Mode of Action

The compound works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This results in a decrease in fluid accumulation in the body, providing relief from conditions such as edema .

Biochemical Pathways

This leads to an increase in the excretion of water, sodium, and other electrolytes, thereby reducing fluid accumulation in the body .

Pharmacokinetics

The compound has a fast onset and short duration of action . It is well absorbed from the intestinal tract and is well tolerated . The average serum clearance in patients is 66 ml/min, and the corresponding weight corrected clearances are 1.33 ml/min·kg . It is also highly bound to plasma proteins .

Result of Action

The primary result of the compound’s action is the reduction of fluid accumulation in the body. This is particularly beneficial in clinical settings that require a drug with a higher diuretic potential, such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. Factors such as the patient’s hydration status, electrolyte balance, and kidney function can significantly impact the compound’s action and efficacy .

未来方向

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-7-20-16(22)13-6-5-11(9-14(13)19-17(20)24)15(21)18-10-12-4-3-8-23-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,21)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICFYWUXMWUXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)

![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)

![(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2992528.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)